molecular formula C29H44O9 B105333 Malloside CAS No. 17489-40-6

Malloside

Cat. No. B105333
CAS RN: 17489-40-6
M. Wt: 536.7 g/mol
InChI Key: HFMLTKBZNAPPNY-CZJLSCGSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Malloside is a natural compound that is found in the Malus genus of plants, including apples. It has been the subject of scientific research due to its potential therapeutic properties. In

Scientific Research Applications

  • Medicinal Applications of Organosilicon Molecules : A study by Franz and Wilson (2013) highlights the incorporation of silicon in the synthesis of organosilicon small molecules, including Malloside, for medicinal applications. These molecules are of interest due to their unique chemical properties, contributing to enhanced potency and improved pharmacological attributes in areas like inhibitor design, imaging, drug release technology, and mapping inhibitor binding. This illustrates the versatility of Malloside in various medicinal applications (Franz & Wilson, 2013).

  • Biological Study of Cardenolides in Malloside : Research by Roberts, Weiss, and Reichstein (1967) reports on the cardenolides isolated from Mallotus paniculatus, which include Malloside. Their study delves into the structural analysis of these cardenolides, indicating a significant role of Malloside in the biological study of natural compounds. This research contributes to the understanding of the chemistry and potential biological applications of Malloside (Roberts, Weiss, & Reichstein, 1967).

  • Chemical Properties and Applications : The study of the chemical properties and potential applications of organosilicon molecules, including Malloside, is crucial. Research in this area focuses on the synthesis and analysis of such molecules to determine their suitability for various applications in medicine and other fields. This research is essential for expanding the potential uses of Malloside in different domains.

properties

CAS RN

17489-40-6

Product Name

Malloside

Molecular Formula

C29H44O9

Molecular Weight

536.7 g/mol

IUPAC Name

3-[(3S,5S,8R,9S,10S,11S,13R,17R)-11,14-dihydroxy-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C29H44O9/c1-14-23(32)24(33)25(34)26(37-14)38-17-6-8-27(2)16(11-17)4-5-19-22(27)20(30)12-28(3)18(7-9-29(19,28)35)15-10-21(31)36-13-15/h10,14,16-20,22-26,30,32-35H,4-9,11-13H2,1-3H3/t14-,16-,17-,18+,19+,20-,22+,23-,24+,25+,26-,27-,28+,29?/m0/s1

InChI Key

HFMLTKBZNAPPNY-CZJLSCGSSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H](C2)CC[C@@H]4[C@@H]3[C@H](C[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)O)O)O

SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3C(CC5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3C(CC5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Malloside
Reactant of Route 2
Malloside
Reactant of Route 3
Malloside
Reactant of Route 4
Malloside
Reactant of Route 5
Malloside
Reactant of Route 6
Malloside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.